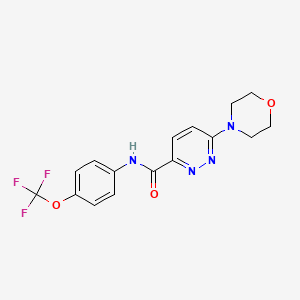
5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a complex structure that incorporates chloro, trifluoromethyl, quinazolin, and thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide typically begins with the synthesis of its core thiophene structure. This is often achieved through:
Halogenation: : Introducing a chloro group to the thiophene ring under controlled conditions.
Amide Formation: : Reacting the chlorinated thiophene with the appropriate amine derivative, in this case, the 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline, using coupling agents like EDC or DCC.
Reaction Conditions: : The reactions are often conducted in anhydrous solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature to optimize yield.
Industrial Production Methods
On an industrial scale, the synthesis would require scalable procedures with high efficiency. Employing continuous flow reactors for the halogenation and amide formation steps can enhance reaction control and product consistency. The use of automated purification systems, such as flash chromatography, ensures high-purity outputs required for subsequent applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to modify the quinazoline ring or remove the trifluoromethyl group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide for oxidizing thiophene.
Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst for reducing quinazoline.
Substitution Reagents: : Nucleophiles such as amines or alcohols can displace the chloro group under reflux conditions in a polar solvent like DMF.
Major Products
Depending on the reaction conditions and reagents, major products include sulfoxide/sulfone derivatives from oxidation, reduced quinazoline derivatives, and various substituted thiophene and quinazoline derivatives from nucleophilic substitutions.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is utilized in the synthesis of advanced materials and catalysts due to its stable and reactive functional groups.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, given their structural mimicry of biological substrates.
Medicine
Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
The compound's stable yet reactive nature makes it suitable for use in the production of specialized polymers and as a precursor in agrochemical synthesis.
Wirkmechanismus
The biological effects of 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide are primarily exerted through inhibition of specific enzymes and modulation of molecular pathways. It targets enzymes like kinases, which play critical roles in cell signaling pathways, potentially leading to altered cellular responses such as reduced inflammation or inhibited cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to compounds like 5-chloro-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide, the trifluoromethyl derivative displays enhanced biological activity and greater stability.
Similar Compounds
5-chloro-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
5-chloro-N-(2-(4-ethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
5-chloro-N-(2-(4-isopropyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
These compounds, while structurally similar, exhibit varied properties and activities, underscoring the significance of the trifluoromethyl group in enhancing the efficacy and stability of the target compound.
Hope that tickles your curiosity!
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3OS/c17-12-6-5-11(25-12)15(24)21-8-7-13-22-10-4-2-1-3-9(10)14(23-13)16(18,19)20/h5-6H,1-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCTYUYJGBWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(S3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2614825.png)

![[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine](/img/structure/B2614828.png)
![Tert-butyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B2614830.png)
![methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2614831.png)

![4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2614837.png)
![1-(4-fluorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2614838.png)






